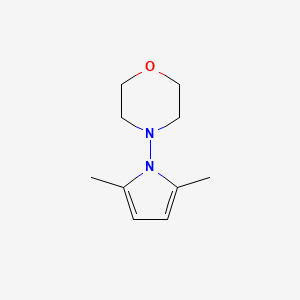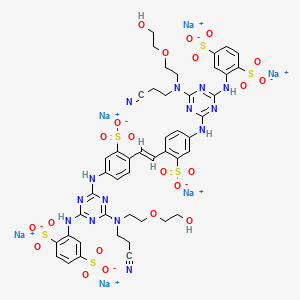
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide is an organic compound with the molecular formula C16H14S2O It is a derivative of 1,2-dithiine, characterized by the presence of two phenyl groups attached to the 4 and 5 positions of the dithiine ring, and an oxide group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diphenyl-1,3-butadiene with sulfur to form the dithiine ring, followed by oxidation to introduce the oxide group at the 1 position. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iodine or bromine to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diphenyl-3,6-dihydro-1,2-dithiine: Lacks the oxide group at the 1 position.
5,6-Diphenyl[1,3]dithiolo[4,5-b]-dithiine-2-thione: Contains a thione group instead of an oxide.
1,4-Dithiin, 2,3-dihydro-5,6-dimethyl-, 1,1,4,4-tetraoxide: A related compound with different substituents and oxidation states.
Uniqueness
4,5-Diphenyl-3,6-dihydro-1,2-dithiine 1-oxide is unique due to the presence of both phenyl groups and the oxide group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
34826-14-7 |
|---|---|
Fórmula molecular |
C16H14OS2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
4,5-diphenyl-3,6-dihydrodithiine 1-oxide |
InChI |
InChI=1S/C16H14OS2/c17-19-12-16(14-9-5-2-6-10-14)15(11-18-19)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clave InChI |
GKGZFTVWJQDQBP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(CS(=O)S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


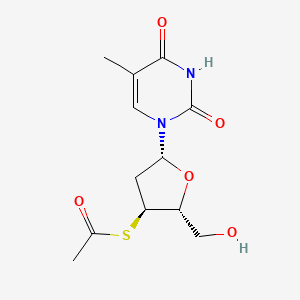
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
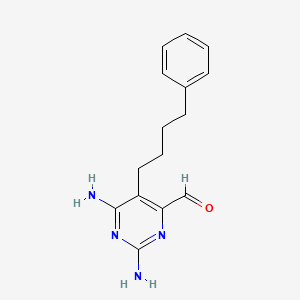

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
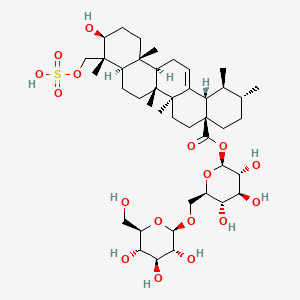
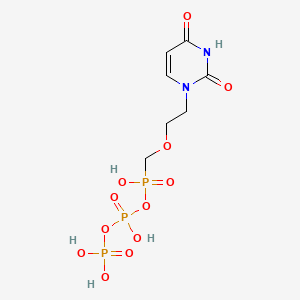
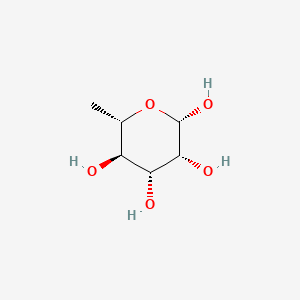
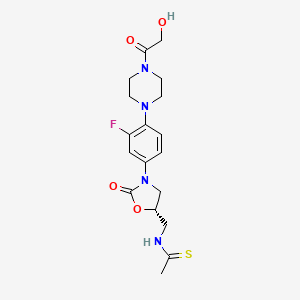
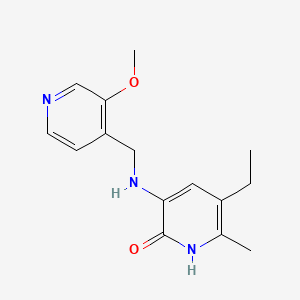
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)
